molecular formula C13H11NO2 B11411824 4-(3-Methoxyphenyl)nicotinaldehyde

4-(3-Methoxyphenyl)nicotinaldehyde

Cat. No.: B11411824
M. Wt: 213.23 g/mol
InChI Key: FHVZBEVLBIYKKX-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a pyridine ring substituted with a methoxyphenyl group at the 4-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with 4-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a formylation reaction using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of 4-(3-methoxyphenyl)pyridine-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-(3-methoxyphenyl)pyridine-3-carboxylic acid.

    Reduction: 4-(3-methoxyphenyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-methoxyphenyl)pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)pyridine-3-carbaldehyde
  • 4-(3-methylphenyl)pyridine-3-carbaldehyde
  • 4-(3-nitrophenyl)pyridine-3-carbaldehyde

Uniqueness

4-(3-methoxyphenyl)pyridine-3-carbaldehyde is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the aromatic ring and affect the compound’s overall stability and solubility. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(3-methoxyphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-3-10(7-12)13-5-6-14-8-11(13)9-15/h2-9H,1H3

InChI Key

FHVZBEVLBIYKKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NC=C2)C=O

Origin of Product

United States

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